

Spectroscopic Data of 4-Phenylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylpyridine**

Cat. No.: **B135609**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-phenylpyridine**, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The empirical formula for **4-phenylpyridine** is $C_{11}H_9N$, with a molecular weight of 155.20 g/mol. [1] The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **4-phenylpyridine** exhibits distinct signals corresponding to the protons on both the pyridine and phenyl rings. The data presented here is typically acquired in a deuterated solvent such as chloroform-d ($CDCl_3$).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.70	Doublet of Doublets	H-2, H-6 (Pyridine)	
~7.65	Multiplet	H-2', H-6' (Phenyl)	
~7.50	Multiplet	H-3, H-5 (Pyridine)	
~7.45	Multiplet	H-3', H-4', H-5' (Phenyl)	

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

^{13}C NMR (Carbon-13 NMR) Data

The proton-decoupled ^{13}C NMR spectrum provides information on the unique carbon environments within the **4-phenylpyridine** molecule.

Chemical Shift (δ) ppm	Assignment
~150.5	C-2, C-6 (Pyridine)
~148.0	C-4 (Pyridine)
~138.0	C-1' (Phenyl)
~129.5	C-3', C-5' (Phenyl)
~129.0	C-4' (Phenyl)
~127.0	C-2', C-6' (Phenyl)
~121.5	C-3, C-5 (Pyridine)

Note: Assignments are based on typical chemical shifts for similar aromatic systems and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **4-phenylpyridine** is characterized by absorptions corresponding to aromatic C-H and C=C/C=N bond vibrations.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3050 - 3000	Medium	Aromatic C-H Stretch
1600 - 1585	Strong	Aromatic C=C and C=N Ring Stretching
1500 - 1400	Strong	Aromatic C=C and C=N Ring Stretching
770 - 730	Strong	C-H Out-of-plane Bending (monosubstituted benzene)
720 - 680	Strong	C-H Out-of-plane Bending (monosubstituted benzene)

Note: The fingerprint region (below 1500 cm⁻¹) contains numerous complex absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-phenylpyridine**, electron ionization (EI) is a common method.

m/z	Relative Intensity (%)	Proposed Fragment
155	100	[M] ⁺ (Molecular Ion)
154	~31	[M-H] ⁺
127	~13	[M-C ₂ H ₂] ⁺
77	~15	[C ₆ H ₅] ⁺ (Phenyl cation)
51	~12	[C ₄ H ₃] ⁺

Note: Fragmentation patterns can be complex and may vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-phenylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Approximately 5-10 mg of **4-phenylpyridine** is accurately weighed and dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Sequence: A standard single-pulse sequence is used.
- Spectral Width: Typically 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.

^{13}C NMR Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
- Spectral Width: Typically 0-220 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):[\[1\]](#)

- Approximately 1-2 mg of **4-phenylpyridine** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder.
- The sample spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio.

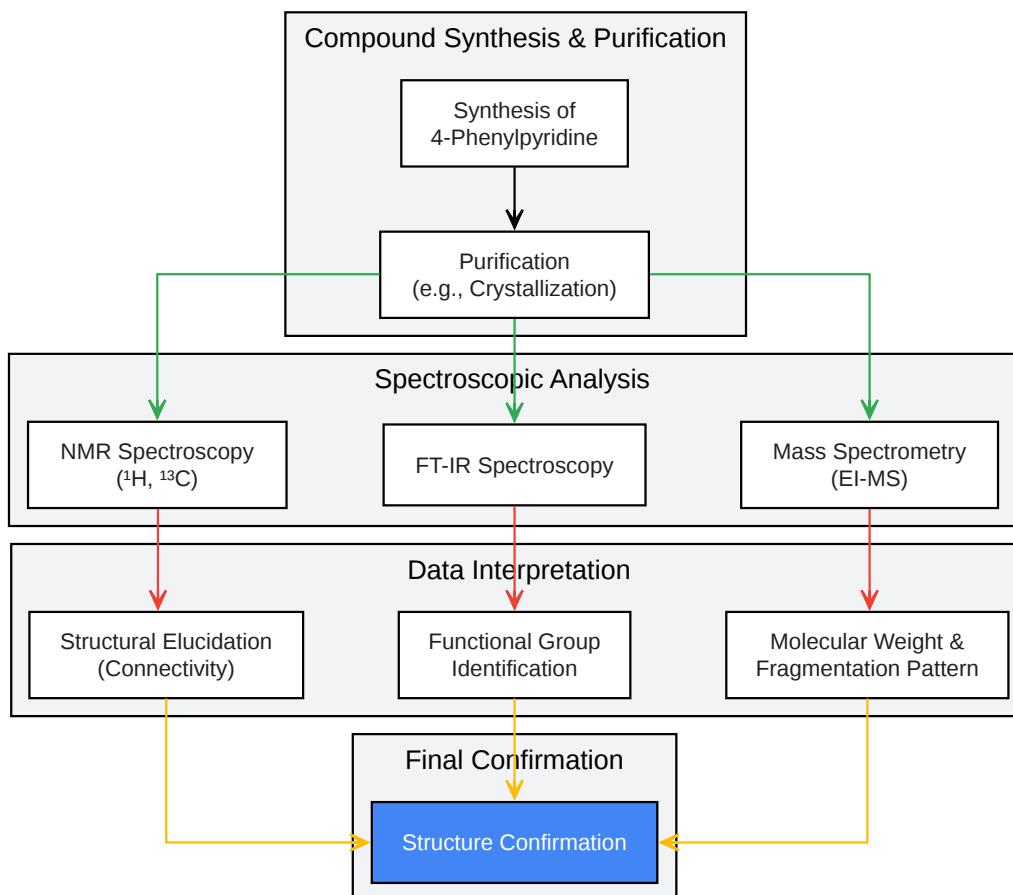
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight).[\[2\]](#)[\[3\]](#)

Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[2]

Acquisition Parameters:


- Ionization Energy: Typically 70 eV to induce fragmentation.[2][3]
- Source Temperature: 200-250 °C.
- Mass Range: A suitable mass range is scanned, for example, m/z 40-500.

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The base peak (the most intense peak) is assigned a relative intensity of 100%.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-phenylpyridine**.

General Workflow for Spectroscopic Analysis of 4-Phenylpyridine

[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Phenylpyridine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135609#spectroscopic-data-nmr-ir-ms-of-4-phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com